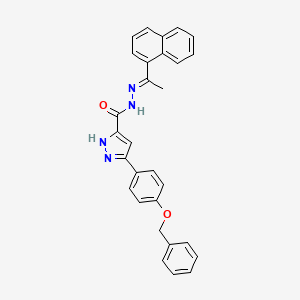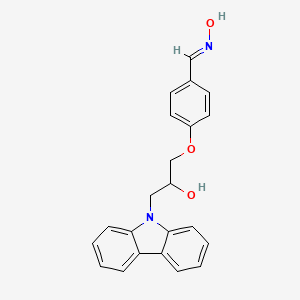![molecular formula C18H16N4O7S B11992845 methyl N-[4-[[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11992845.png)
methyl N-[4-[[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE is a complex organic compound with the molecular formula C18H16N4O7S and a molecular weight of 432.415 g/mol . This compound is known for its unique structure, which includes a quinoline moiety, a sulfonyl group, and a carbamate ester. It is of interest in various fields of scientific research due to its potential biological and pharmaceutical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The sulfonyl and carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds .
Applications De Recherche Scientifique
METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to the inhibition of key biological processes. The sulfonyl and carbamate groups may also contribute to its overall activity by enhancing its binding affinity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- METHYL 4-({2-[(4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE
- METHYL 4-({2-[(1-ETHYL-4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE
- METHYL 4-({2-[(4-HYDROXY-2-OXO-1-PROPYL-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE .
Uniqueness
METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H16N4O7S |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
methyl N-[4-[[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C18H16N4O7S/c1-29-18(26)19-10-6-8-11(9-7-10)30(27,28)22-21-17(25)14-15(23)12-4-2-3-5-13(12)20-16(14)24/h2-9,22H,1H3,(H,19,26)(H,21,25)(H2,20,23,24) |
Clé InChI |
RJRPTFKTFRVYSG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11992763.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11992765.png)
![N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide](/img/structure/B11992769.png)

![2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11992774.png)
![N-[2-(2-hydroxyethoxy)ethyl]-N'-phenylthiourea](/img/structure/B11992787.png)
![2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B11992795.png)
![Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992800.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992805.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11992811.png)
![Propyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11992820.png)
![[(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate](/img/structure/B11992828.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11992843.png)
